4-Bromo-5-iodo-2-methoxythiazole
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Overview
Description
4-Bromo-5-iodo-2-methoxythiazole is a heterocyclic compound with the molecular formula C4H3BrINOS and a molecular weight of 319.94 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a thiazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-2-methoxythiazole typically involves the bromination and iodination of 2-methoxythiazole. The reaction conditions often require the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methoxythiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Bromo-5-iodo-2-methoxythiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methoxythiazole involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxythiazole: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
2,4-Disubstituted Thiazoles: These compounds have different substitution patterns on the thiazole ring, leading to variations in their chemical and biological properties.
Uniqueness
4-Bromo-5-iodo-2-methoxythiazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and functionalization options. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C4H3BrINOS |
---|---|
Molecular Weight |
319.95 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-methoxy-1,3-thiazole |
InChI |
InChI=1S/C4H3BrINOS/c1-8-4-7-2(5)3(6)9-4/h1H3 |
InChI Key |
SIYXCRLOMGEGEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)I)Br |
Origin of Product |
United States |
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